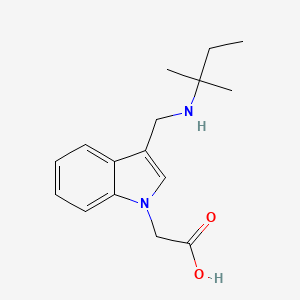
3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired azetidinone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidinones.
Scientific Research Applications
3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-phenylazetidin-2-one: Lacks the dimethylphenyl group, which may affect its reactivity and biological activity.
4-Phenylazetidin-2-one: Lacks the amino group, which may reduce its potential for certain types of reactions.
3,4-Dimethylphenylazetidin-2-one: Lacks the phenyl group, which may influence its chemical properties.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
3-amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C17H18N2O/c1-11-8-9-14(10-12(11)2)19-16(15(18)17(19)20)13-6-4-3-5-7-13/h3-10,15-16H,18H2,1-2H3 |
InChI Key |
GKBMNHAAZZPIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15064960.png)

![Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B15064968.png)







